molecular formula C13H14N2O B12751547 Fenyramidol, (S)- CAS No. 92842-84-7

Fenyramidol, (S)-

Cat. No.: B12751547
CAS No.: 92842-84-7
M. Wt: 214.26 g/mol
InChI Key: ZEAJXCPGHPJVNP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenyramidol, (S)-, involves the reaction of 2-aminopyridine with phenylacetaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of Fenyramidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Fenyramidol, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: Another muscle relaxant with similar applications but different chemical structure.

    Cyclobenzaprine: Used for muscle spasms, with a different mechanism of action.

    Carisoprodol: A muscle relaxant with sedative properties.

Uniqueness

Fenyramidol, (S)-, is unique due to its specific chemical structure, which allows it to interact with particular receptors in the central nervous system. This interaction results in effective muscle relaxation with fewer side effects compared to other muscle relaxants .

Properties

CAS No.

92842-84-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol

InChI

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m1/s1

InChI Key

ZEAJXCPGHPJVNP-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.